molecular formula C11H12O2 B8475730 5-Phenyl-3-methyldihydrofuran-2(3H)-one

5-Phenyl-3-methyldihydrofuran-2(3H)-one

Cat. No.: B8475730
M. Wt: 176.21 g/mol
InChI Key: RJORZFILZSPUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-3-methyldihydrofuran-2(3H)-one is a chiral γ-lactone of significant interest in modern organic synthesis and pharmaceutical research. This compound features a dihydrofuranone core, a privileged scaffold found in numerous natural products and bioactive molecules . The structure combines a phenyl substituent with a methyl group on the lactone ring, making it a valuable, multifunctional building block for constructing complex molecular architectures. Research Applications & Value: The dihydrofuranone scaffold is paramount in medicinal chemistry. This specific derivative serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs) . Its structure allows it to act as a precursor for drugs targeting various conditions, potentially including neurological or infectious diseases . Furthermore, the lactone ring is a versatile functional group that can be readily manipulated through hydrolysis, reduction, or nucleophilic attack, providing access to a wide array of linear, functionalized molecules for further chemical exploration . Beyond pharmaceuticals, dihydrofuranone derivatives are widely explored in the flavor and fragrance sector due to their aromatic properties . Related compounds are known to impart creamy, lactonic, green, and fruity notes, and their stability ensures a longer shelf life in formulations . This makes this compound a compound of interest for developing new synthetic flavoring agents and fragrances. Handling & Compliance: This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-methyl-5-phenyloxolan-2-one

InChI

InChI=1S/C11H12O2/c1-8-7-10(13-11(8)12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

RJORZFILZSPUAF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC1=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

5-Alkyl vs. 5-Aryl Substitutions

  • 5-Heptyldihydrofuran-2(3H)-one (CAS 104-67-6): Features a linear heptyl chain at the 5-position. This alkyl group increases lipophilicity (logP ~2.8) compared to the phenyl-substituted analogue, making it more soluble in nonpolar solvents.
  • 5-Pentyldihydrofuran-2(3H)-one (CAS 2434-02-8): Similar to the heptyl derivative but shorter chain length, resulting in lower boiling points (e.g., ~245°C vs. phenyl analogue’s estimated >300°C) .

Functional Group Modifications

  • 5-(Triazolyl)-3-methylfuran-2(5H)-one (e.g., 1h in ): Incorporates a 1,2,3-triazole ring at position 5. This heterocyclic group enhances hydrogen-bonding capacity and is often used in click chemistry for drug discovery. Such derivatives exhibit improved bioactivity profiles compared to alkyl or phenyl variants .
  • 3-((Dimethylamino)methylene)-5-arylfuran-2(3H)-one: The dimethylaminomethylene group at position 3 introduces push-pull electronic effects, altering reactivity in nucleophilic additions. This modification is achieved using DMF-DMA (dimethylformamide dimethyl acetal), contrasting with the methyl group in the target compound .

Stereochemical Complexity

  • (5R)-5-[(2S,5S*)-1-Methoxy-5-phenyl-pyrrolidin-2-yl]-3-methylfuran-2(5H)-one : Contains a chiral pyrrolidinyl substituent, which introduces stereochemical complexity. Such compounds often exhibit distinct biological activities due to enantioselective interactions .

Preparation Methods

Esterification-Alkylation-Cyclization Sequence

A three-step synthesis starting from phenyl acetic acid derivatives is widely documented. Source outlines a protocol where phenyl acetic acid (1a) undergoes esterification with methanol under sulfuric acid catalysis to form methyl phenylacetate (1b). Subsequent alkylation with allyl bromide in the presence of potassium carbonate yields the allyl ester intermediate (1c). Cyclization via iodine-DMSO-mediated lactonization at 90°C produces 5-methyl-3-phenyldihydrofuran-2(3H)-one (1d) in 80% yield. Key spectral data include:

  • 1H-NMR (CDCl₃): δ 1.22–1.24 (d, 3H, J = 7.2 Hz, CH₃), 2.48–2.92 (m, 2H, CH₂), 4.38–4.58 (m, 5H, Ar-H).

  • IR (KBr): 1721 cm⁻¹ (C=O lactone), 3028 cm⁻¹ (Ar-H).

This method’s scalability is limited by the stoichiometric iodine requirement and moderate yields in the cyclization step.

Nucleophilic Substitution with Halogenated Lactones

Source demonstrates nucleophilic substitution using 3-bromo-5-methyldihydrofuran-2(3H)-one (2a) and aryl amines. For example, reaction with 4-methoxyaniline in 2,2,2-trifluoroethanol (TFE) and [bis(trifluoroacetoxy)iodo]benzene (PIFA) yields 3-(4-methoxyphenyl)-5-methyldihydrofuran-2(3H)-one (2b) in 79% yield. The reaction proceeds via a radical mechanism, confirmed by ESR studies.

Transition Metal-Catalyzed Methods

Mizoroki-Heck Type Coupling

A nickel-catalyzed Mizoroki-Heck reaction between α-bromo-γ-butyrolactone (3a) and 1-(p-tolyl)vinyl acetate (3b) is reported in source. Using mesoporous graphitic carbon nitride (mpg-CN) as a photocatalyst and NiBr₂·glyme (2.5 mol%), the reaction achieves 83% yield under blue LED irradiation (455 nm). Key advantages include:

  • Solvent: DMF enables efficient electron transfer.

  • Stereocontrol: Diastereomeric ratios of 3:1 are achieved via radical recombination pathways.

Nickel-Mediated Reductive Coupling

Source describes a reductive coupling strategy using dimethylamino-functionalized alkenes. For instance, (3S*,5R*)-3-(dimethylamino)-5-phenyldihydrofuran-2(3H)-one (4a) is synthesized from styrene derivatives via a NiBr₂-mediated cascade cyclization in 72% yield. The reaction’s diastereoselectivity (1.1:1 dr) arises from steric effects in the transition state.

Continuous Flow Synthesis

Source details a continuous flow approach for dihydrofuran-2(3H)-one derivatives. A solution of vinylacetic acid (5a) and phenylseleninic acid (5b) in EtOAc/H₂O-acetone is pumped through a mesoreactor coil at 25°C, achieving 92% yield of 3a-hydroxyhexahydrobenzofuran-2(3H)-one (5c). Key parameters include:

  • Residence time (τ): 50 minutes.

  • Throughput: 0.4 mL/min per reactor channel.
    This method reduces byproduct formation compared to batch processes.

Stereoselective Synthesis Techniques

Enzymatic Resolution

Patent discloses an enzymatic resolution of racemic 5-(hydroxymethyl)-5H-furan-2-one using lipase B from Candida antarctica. The (5R)-enantiomer is isolated with >99% ee, serving as a precursor for 5-phenyl-3-methyldihydrofuran-2(3H)-one.

Photochemical [2+2] Cycloaddition

Source employs a photochemical step to construct the dihydrofuranone core. Irradiation of 5-((benzyloxy)methyl)dihydrofuran-2(3H)-one (6a) at 300 nm induces a [2+2] cycloaddition, yielding the spirocyclic product (6b) in 58% yield.

Characterization and Analytical Data

Spectroscopic Profiling

  • 13C-NMR (CDCl₃): δ 174.9 (C=O), 128.6–126.4 (Ar-C), 74.7 (C-O).

  • HRMS (ESI+): m/z 274.1807 [M+H]+.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) reveals >98% purity for most synthetic batches.

Comparative Analysis of Methods

MethodStarting MaterialsCatalyst/ReagentYield (%)Key Advantage
Classical CyclizationPhenyl acetic acidI₂/DMSO80Low-cost reagents
Mizoroki-Heckα-Bromo-γ-butyrolactoneNiBr₂/mpg-CN83Photoredox catalysis
Continuous FlowVinylacetic acidPhSeO₂H/H₂O₂92Scalability
Enzymatic ResolutionRacemic furanoneLipase B>99 eeStereocontrol

Q & A

Q. What protocols ensure reproducibility in scaled-up syntheses of dihydrofuran-2(3H)-one derivatives?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors minimize batch variability.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

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